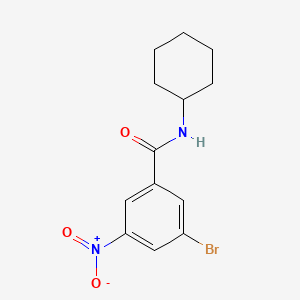

3-Bromo-N-cyclohexyl-5-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

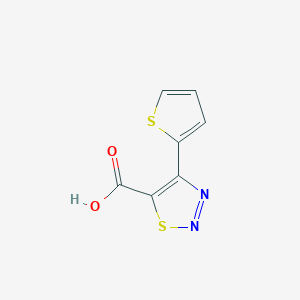

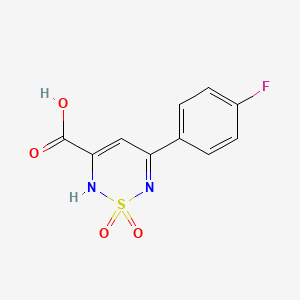

3-Bromo-N-cyclohexyl-5-nitrobenzamide is a chemical compound with the molecular formula C13H15BrN2O3 . It has an average mass of 327.174 Da and a monoisotopic mass of 326.026611 Da .

Molecular Structure Analysis

The molecular structure of 3-Bromo-N-cyclohexyl-5-nitrobenzamide consists of a benzamide core with a bromine atom and a nitro group attached to the benzene ring, and a cyclohexyl group attached to the nitrogen of the amide group .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

- 3-Bromo-N-cyclohexyl-5-nitrobenzamide plays a role in chemical synthesis. It's used in the formation of acyl or sulfonyl hypoiodites or hypobromites, reacting with various organic acids. These compounds add to double bonds to yield trans-vic-halogeno esters, useful in the synthesis of cis-1,2-diols (Goosen, Hoffmann, & Taljaard, 1994).

Crystallography

- In crystallography, compounds similar to 3-Bromo-N-cyclohexyl-5-nitrobenzamide are synthesized and characterized through spectroscopic data and X-ray diffraction analysis. This is essential in understanding their structural properties and potential applications (Saeed, Hussain, & Bolte, 2010).

Crystal Engineering

- 3-Bromo-N-cyclohexyl-5-nitrobenzamide contributes to the field of crystal engineering. It's involved in forming molecular tapes through strong hydrogen bonds and weak interactions in complexes, aiding in crystal design and understanding molecular interactions (Saha, Nangia, & Jaskólski, 2005).

Synthesis of Other Chemicals

- This compound is instrumental in synthesizing various chemicals. For instance, it acts as an intermediate in the synthesis of chlorantraniliprole, a chemical compound used in different applications (Yi-fen, Ai-xia, & Yafei, 2010).

Molecular Docking and Spectroscopic Analysis

- The compound is also used in molecular docking and spectroscopic analysis. Studies involving similar compounds focus on vibrational spectroscopic analysis, helping understand their reactive nature and potential in various applications like electro-optical fields (Dwivedi & Kumar, 2019).

Drug Synthesis

- Its derivatives have been explored in synthesizing potential anticonvulsants and other medicinal compounds. However, these studies focus on the synthesis and characterization rather than direct application as a drug (Sych et al., 2018).

Molecular Dynamics and Computational Chemistry

- 3-Bromo-N-cyclohexyl-5-nitrobenzamide, through related compounds, is significant in computational chemistry. Studies involving Car-Parrinello simulations provide insights into the behavior of medium-strong hydrogen bonds, which are crucial in various chemical processes (Brela et al., 2012).

Catalysis

- The compound has implications in catalysis. Research involving similar compounds shows their use in iron-catalyzed reactions, which are essential in the development of various chemical synthesis processes (Liu, Ren, Lai, & Qiu, 2021).

Eigenschaften

IUPAC Name |

3-bromo-N-cyclohexyl-5-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSNPMJGUJYBOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650002 |

Source

|

| Record name | 3-Bromo-N-cyclohexyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

941294-22-0 |

Source

|

| Record name | 3-Bromo-N-cyclohexyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1370609.png)

![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]amine hydrochloride](/img/structure/B1370624.png)

![4-[2-(4,4-Difluoropiperidin-1-yl)-ethyl]-phenylamine](/img/structure/B1370625.png)

![4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B1370627.png)

![methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1370628.png)

![[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1370629.png)